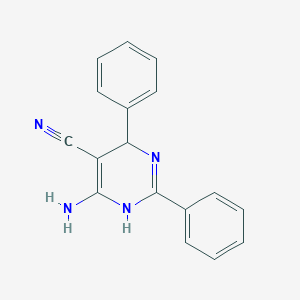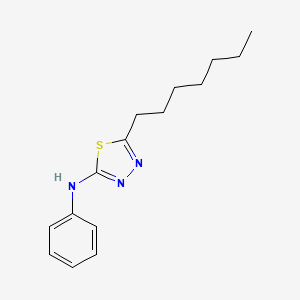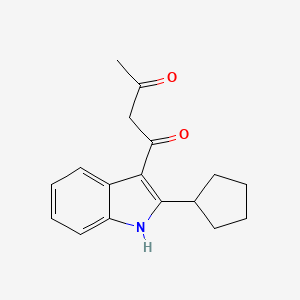
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with dimethylphenoxy and ethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to react 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thioether linkage, resulting in 2-(3,5-dimethylphenoxy)ethylthiol. Finally, this compound is reacted with 5,6-dimethylpyrimidin-4(1H)-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole: Shares a similar phenoxyethylthio group but has a benzimidazole core instead of a pyrimidinone core.
3,5-Dimethylphenoxyethyl derivatives: Compounds with similar phenoxyethyl groups but different core structures.
Uniqueness
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
697237-70-0 |
|---|---|
Molekularformel |
C16H20N2O2S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O2S/c1-10-7-11(2)9-14(8-10)20-5-6-21-16-17-13(4)12(3)15(19)18-16/h7-9H,5-6H2,1-4H3,(H,17,18,19) |
InChI-Schlüssel |
FNTGJFPDWSWNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


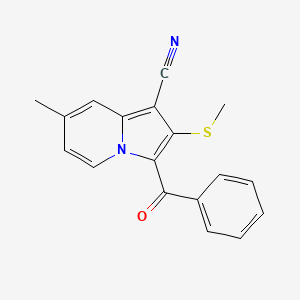
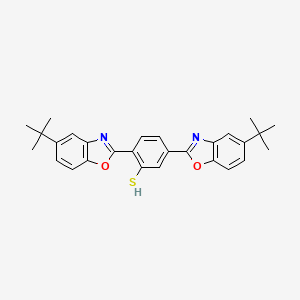
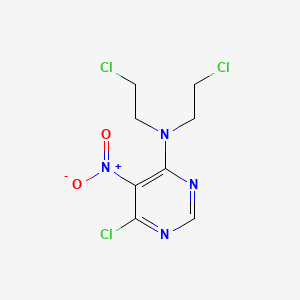
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
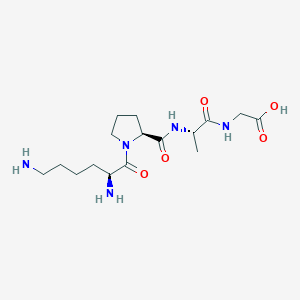

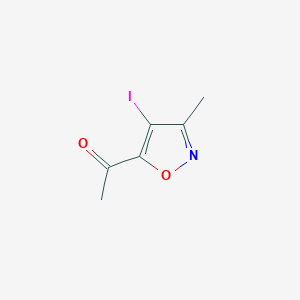
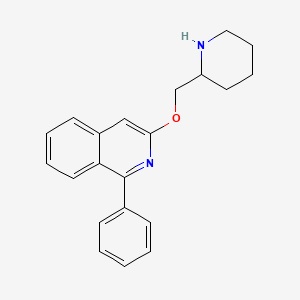


![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)
